molecular formula C20H25N5O2 B11188917 7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile

7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile

Cat. No.: B11188917
M. Wt: 367.4 g/mol
InChI Key: VSOVFZYQBNNPCV-UHFFFAOYSA-N
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Description

7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its spirocyclic framework, which includes a piperazine ring substituted with a methoxyphenyl group, and a diazaspirodecene core with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile typically involves multiple steps, starting from readily available precursors. One common approach involves the nucleophilic addition of a piperazine derivative to a spirocyclic ketone, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Yb(OTf)3, and solvents like dichloromethane, under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the piperazine and methoxyphenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituents: Halogens, alkyl groups, and other functional groups can be introduced under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various physiological effects, including vasodilation, neurotransmitter release, and modulation of cellular proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(2-Methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-7-ene-10-carbonitrile is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H25N5O2

Molecular Weight

367.4 g/mol

IUPAC Name

7-[4-(2-methoxyphenyl)piperazin-1-yl]-9-oxo-6,8-diazaspiro[4.5]dec-6-ene-10-carbonitrile

InChI

InChI=1S/C20H25N5O2/c1-27-17-7-3-2-6-16(17)24-10-12-25(13-11-24)19-22-18(26)15(14-21)20(23-19)8-4-5-9-20/h2-3,6-7,15H,4-5,8-13H2,1H3,(H,22,23,26)

InChI Key

VSOVFZYQBNNPCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC4(CCCC4)C(C(=O)N3)C#N

Origin of Product

United States

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